![molecular formula C15H18BrN3O2S B14215813 Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 832150-91-1](/img/structure/B14215813.png)
Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the following steps:
Chemical Reactions Analysis
Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer research.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and antifungal effects by disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against resistant fungal strains.
Properties
CAS No. |
832150-91-1 |
---|---|
Molecular Formula |
C15H18BrN3O2S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
pentyl 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H18BrN3O2S/c1-2-3-6-9-21-13(20)10-22-15-17-14(18-19-15)11-7-4-5-8-12(11)16/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,17,18,19) |
InChI Key |
OMPAVERFAVZNFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NNC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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